molecular formula C19H18ClN5O7S3 B1243634 Ceftiofur hydrochloride

Ceftiofur hydrochloride

Cat. No.: B1243634
M. Wt: 560 g/mol
InChI Key: KEQFDTJEEQKVLM-BIDYTWAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ceftiofur hydrochloride is a third-generation cephalosporin antibiotic, first described in 1987. It is widely used in veterinary medicine to treat bacterial infections in animals, particularly respiratory diseases in cattle, pigs, and horses. This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria and its resistance to beta-lactamase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ceftiofur hydrochloride involves the synthesis of ceftiofur acid and its subsequent conversion to this compound. The process typically includes the following steps :

    Synthesis of Ceftiofur Acid: Ceftiofur acid is synthesized by reacting cephalosporin C with 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid in the presence of an organic amine.

    Conversion to this compound: The ceftiofur acid is then reacted with hydrochloric acid to form this compound. The reaction mixture is extracted with water, and the aqueous phase is decolorized. Hydrochloric acid is added to adjust the pH to 1-2, causing the solid this compound to precipitate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of water as a crystallization solvent helps reduce production costs and environmental pollution .

Chemical Reactions Analysis

Types of Reactions

Ceftiofur hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major product formed from the reactions involving this compound is desfuroylceftiofur, a metabolite that retains antibiotic activity .

Scientific Research Applications

Mechanism of Action

Ceftiofur hydrochloride exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the inner membrane of the bacterial cell wall, preventing the cross-linkage of peptidoglycan chains. This inhibition weakens the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Ceftiofur hydrochloride is compared with other third-generation cephalosporins, such as ceftiofur sodium and ceftiofur sulfate. While all these compounds share a similar mechanism of action, this compound is unique in its hydrochloride salt form, which provides specific pharmacokinetic properties . Other similar compounds include:

This compound’s resistance to beta-lactamase and broad-spectrum activity make it a valuable antibiotic in veterinary medicine.

Properties

Molecular Formula

C19H18ClN5O7S3

Molecular Weight

560 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H17N5O7S3.ClH/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);1H/b23-11+;/t12-,16-;/m1./s1

InChI Key

KEQFDTJEEQKVLM-BIDYTWAPSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl

Synonyms

ceftiofur
ceftiofur hydrochloride
ceftiofur sodium
Naxcel
U 64279A
U-64279E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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